1-(4-Aminobenzyl)-1-methylguanidine
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Overview
Description
1-(4-Aminobenzyl)-1-methylguanidine is an organic compound that features a guanidine group attached to a benzyl ring substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminobenzyl)-1-methylguanidine can be synthesized through a multi-step process. One common method involves the reaction of 4-aminobenzyl chloride with methylguanidine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminobenzyl)-1-methylguanidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation: Nitrobenzyl derivatives.
Reduction: Aminobenzyl derivatives.
Substitution: Halogenated benzyl compounds.
Scientific Research Applications
1-(4-Aminobenzyl)-1-methylguanidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Aminobenzyl)-1-methylguanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Aminobenzyl alcohol
- 4-Aminobenzyl chloride
- 1-Methylguanidine
Comparison: 1-(4-Aminobenzyl)-1-methylguanidine is unique due to the presence of both the guanidine and benzyl groups, which confer distinct chemical and biological properties. Compared to 4-aminobenzyl alcohol, it has enhanced basicity and potential for forming stronger interactions with biological targets. Unlike 4-aminobenzyl chloride, it is less reactive towards nucleophiles, making it more stable under certain conditions.
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-[(4-aminophenyl)methyl]-1-methylguanidine |
InChI |
InChI=1S/C9H14N4/c1-13(9(11)12)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H3,11,12) |
InChI Key |
DZWYNBLMNPRARB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N)C(=N)N |
Origin of Product |
United States |
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